Cas no 57159-81-6 (2-methanesulfonyl-1H-1,3-benzodiazole)

2-methanesulfonyl-1H-1,3-benzodiazole structure
57159-81-6 structure
Product Name:2-methanesulfonyl-1H-1,3-benzodiazole
CAS No:57159-81-6
MF:C8H8N2O2S
MW:196.226320266724
MDL:MFCD00222073
CID:372721
PubChem ID:303526
Update Time:2025-04-19

2-methanesulfonyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylsulfonyl)-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-(methylsulfonyl)-
    • 2-(METHYLSULFONYL)-1H-BENZIMIDAZOLE
    • 2-methylsulfonyl-1H-benzimidazole
    • 2-(methylsulfonyl)benzimidazole
    • 2-methanesulfonyl benzimidazole
    • 2-methanesulfonyl-1H-benzimidazole
    • 2-methanesulfonyl-1H-benzoimidazole
    • 2-Methansulfonyl-1H-benzimidazol
    • NSC 191930
    • 2-methanesulfonyl-1H-1,3-benzodiazole
    • AKOS000560085
    • NCGC00334409-01
    • SCHEMBL570190
    • LEEMFGGMWJGRQO-UHFFFAOYSA-N
    • DTXSID20307528
    • NSC191930
    • AB00144429-04
    • 2-(methyl sulfonyl)-1h-benzimidazole
    • SR-01000480480-1
    • CS-0234800
    • SR-01000480480
    • Z56753793
    • 1H-benzimidazol-2-yl methyl sulfone
    • Cambridge id 5549416
    • 57159-81-6
    • EU-0043518
    • 2-methanesulfonylbenzimidazole
    • AE-848/00974019
    • IDI1_008109
    • EN300-14764
    • Enamine_005874
    • NSC-191930
    • HMS1410K22
    • D78718
    • XH0121
    • STK212818
    • 1H-Benzimidazole,2-(methylsulfonyl)-(9CI)
    • MDL: MFCD00222073
    • Inchi: 1S/C8H8N2O2S/c1-13(11,12)8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
    • InChI Key: LEEMFGGMWJGRQO-UHFFFAOYSA-N
    • SMILES: S(C)(C1=NC2C=CC=CC=2N1)(=O)=O

Computed Properties

  • Exact Mass: 196.03100
  • Monoisotopic Mass: 196.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 71.2A^2

Experimental Properties

  • Density: 1.433±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 202 ºC
  • Boiling Point: 419.6℃at760mmHg
  • Flash Point: 207.6°C
  • Refractive Index: 1.642
  • Solubility: Very slightly soluble (0.24 g/l) (25 º C),
  • PSA: 71.20000
  • LogP: 2.04720

2-methanesulfonyl-1H-1,3-benzodiazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-methanesulfonyl-1H-1,3-benzodiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:57159-81-6)2-methanesulfonyl-1H-1,3-benzodiazole
Order Number:A1088330
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:32
Price ($):324.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:57159-81-6)2-methanesulfonyl-1H-1,3-benzodiazole
A1088330
Purity:99%
Quantity:1g
Price ($):324.0
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